molecular formula C14H16N2O4 B14323620 2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole CAS No. 109988-42-3

2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole

Cat. No.: B14323620
CAS No.: 109988-42-3
M. Wt: 276.29 g/mol
InChI Key: BFSXZAFWKBURDF-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a nitrophenyl-substituted ketone with an amine and an oxidizing agent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or strong acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-methoxy-4-phenyl-1,3-oxazole
  • 2-tert-Butyl-5-methoxy-4-(4-chlorophenyl)-1,3-oxazole
  • 2-tert-Butyl-5-methoxy-4-(4-methylphenyl)-1,3-oxazole

Uniqueness

2-tert-Butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl and methoxy groups also contributes to its distinct properties compared to other oxazole derivatives.

Properties

CAS No.

109988-42-3

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-tert-butyl-5-methoxy-4-(4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)13-15-11(12(19-4)20-13)9-5-7-10(8-6-9)16(17)18/h5-8H,1-4H3

InChI Key

BFSXZAFWKBURDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)OC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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